Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate

Description

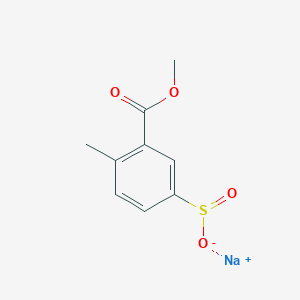

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate is a sulfinate salt featuring a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) at position 3, a methyl group (-CH₃) at position 4, and a sulfinate (-SO₂⁻Na⁺) group at position 1. Sulfinate salts are critical intermediates in organic synthesis, often utilized as reducing agents or in cross-coupling reactions.

Properties

Molecular Formula |

C9H9NaO4S |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

sodium;3-methoxycarbonyl-4-methylbenzenesulfinate |

InChI |

InChI=1S/C9H10O4S.Na/c1-6-3-4-7(14(11)12)5-8(6)9(10)13-2;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |

InChI Key |

FHMJGBFIVBWYCZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)[O-])C(=O)OC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Route with Sodium Sulfite Reduction

This method is the most documented and industrially relevant approach for preparing sodium aryl sulfinates, including substituted derivatives such as sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate.

Process summary:

- Start with the corresponding aryl sulfonyl chloride derivative, i.e., 3-(methoxycarbonyl)-4-methylbenzenesulfonyl chloride.

- Dissolve the sulfonyl chloride in an organic solvent such as dichloromethane (methylene chloride).

- Add this solution dropwise into an aqueous solution of sodium sulfite (Na2SO3) under alkaline conditions, typically maintained by simultaneous addition of sodium hydroxide (NaOH) solution to keep the system alkaline.

- The sulfite ion acts as a nucleophile, reducing the sulfonyl chloride to the corresponding sulfinate salt.

- Remove the organic solvent by distillation to recover and recycle it.

- Cool the aqueous reaction mixture, filter, wash, and dry to isolate the sodium sulfinate product.

- High selectivity and yield due to controlled addition and pH management.

- Efficient solvent recovery reduces environmental impact.

- The alkaline environment prevents hydrolysis and side reactions.

Reaction scheme:

$$

\text{Ar-SO}2\text{Cl} + \text{Na}2\text{SO}3 + \text{NaOH} \rightarrow \text{Ar-SO}2\text{Na} + \text{NaCl} + \text{H}_2\text{O}

$$

where Ar = 3-(methoxycarbonyl)-4-methylphenyl group.

Key data from patent CN101786973B (adapted for analogous compound):

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve aryl sulfonyl chloride in dichloromethane | Room temperature, stirring | Homogeneous organic solution |

| 2 | Add solution dropwise to aqueous Na2SO3 + NaOH | Controlled dropwise addition; maintain alkaline pH (approx. pH 9-11) | Formation of aqueous sodium sulfinate |

| 3 | Distill off dichloromethane solvent | Reduced pressure distillation | Solvent recovered; aqueous phase enriched in product |

| 4 | Cool, filter, wash with water, dry | Cooling to room temperature; vacuum filtration | Pure sodium sulfinate salt obtained |

- The pH control is critical to prevent hydrolysis of sulfonyl chloride and side reactions.

- UV spectrophotometry can be used to monitor product purity and distinguish sulfinate from sulfonate by-products.

- This method is scalable and environmentally considerate due to solvent recycling.

Barton-Type Decarboxylation of Barton Esters (Photolytic Method)

An alternative synthetic approach involves the photolytic decarboxylation of Barton esters derived from carboxylic acid precursors, followed by catalytic oxidation and substitution to yield sodium sulfinates.

Process summary:

- Prepare the Barton ester of the corresponding aromatic carboxylic acid (e.g., 3-(methoxycarbonyl)-4-methylbenzoic acid).

- Subject the Barton ester to photolytic decarboxylation under UV light to generate a radical intermediate.

- Follow with ruthenium(III) chloride (RuCl3)-catalyzed oxidation to form sulfone intermediates.

- Remove pyridine moiety with alkoxides or thiolates to yield sodium sulfinates.

- Allows access to structurally diverse sodium sulfinates.

- Useful for compounds sensitive to harsh chemical conditions.

- Multi-step process with moderate to good yields (30–92%).

- Requires specialized photochemical equipment and catalysts.

Reference:

This method was detailed in the RSC publication on sodium sulfinates synthesis and applications, highlighting its versatility but also complexity compared to direct sulfonyl chloride reduction.

Other Methods (Less Common)

- Direct sulfinylation of aromatic substrates via transition metal catalysis has been explored but is less practical for this specific compound due to substituent sensitivity.

- Reduction of sulfonates to sulfinates by chemical reductants can be employed but often lacks selectivity and yields impure products.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield and Purity | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Sulfonyl Chloride + Na2SO3 | 3-(Methoxycarbonyl)-4-methylbenzenesulfonyl chloride | Sodium sulfite, NaOH, dichloromethane, distillation | High yield, high purity | Industrial scale | Solvent recycling reduces impact |

| Barton Ester Photolysis | Barton ester of 3-(methoxycarbonyl)-4-methylbenzoic acid | UV light, RuCl3 catalyst, alkoxides/thiolates | Moderate to high yields | Lab scale | Use of catalysts and UV light requires control |

| Other reductive methods | Sulfonates or sulfonyl derivatives | Various reductants | Variable, often lower purity | Limited | Depends on reductant used |

Research Findings and Practical Considerations

- The sulfonyl chloride reduction method remains the most practical and widely used for this compound due to operational simplicity and scalability.

- pH control during the reaction is essential to maximize yield and minimize by-products such as sulfonates.

- UV-Vis spectroscopic monitoring allows real-time tracking of reaction progress and product purity.

- Environmental considerations favor solvent recovery and minimizing waste streams.

- Photolytic Barton ester methods offer synthetic flexibility but are less favored industrially due to complexity.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate is a chemical compound with diverse applications in scientific research, industry, and biology. It features a unique structure with both methoxycarbonyl and methyl groups, giving it distinct chemical properties and reactivity.

Scientific Research Applications

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology This compound is valuable in studies related to enzyme inhibition and protein modification.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to create sulfonic acids. Common oxidizing agents for this process include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can transform the sulfonate group into a sulfide or thiol group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

- Substitution The methoxycarbonyl group can be replaced with other functional groups under specific conditions, such as using nucleophiles like amines or alcohols in the presence of catalysts.

This compound has potential antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress, which is relevant in cancer prevention.

Oxysulfonylation of Alkynes

Sodium sulfinates are used in the oxysulfonylation of alkynes to produce β-keto sulfones, which are valuable in biomedicine for their anti-schistosomal and anti-analgesic properties .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values <10 μM. |

| Study 2 | Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control. |

| Study 3 | Showed enhanced antioxidant capacity through DPPH scavenging assays, indicating potential use as a dietary supplement. |

Mechanism of Action

The mechanism by which Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. The methoxycarbonyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Sodium 4-(methoxycarbonyl)phenolate is a positional isomer of the main compound, differing in the methoxycarbonyl group’s placement (position 4 vs. 3). This minor structural variation can significantly alter reactivity and biological activity.

- Functional Group Influence : The sulfinate group (-SO₂⁻Na⁺) in the main compound is less oxidized than sulfonates (-SO₃⁻) or sulfonamides (-SO₂NH₂), affecting its redox behavior and stability .

Physicochemical Properties

- Sulfinate vs. Sulfonate : Sulfinates (SO₂⁻) are weaker acids than sulfonates (SO₃⁻), making them more stable under neutral or mildly acidic conditions .

Toxicological Profiles

Available data for analogues highlight critical trends:

- Sodium 4-(methoxycarbonyl)phenolate : Developmental Toxicity: No observed adverse effect level (NOEL) = 300 mg/kg in rabbits (oral exposure). Carcinogenicity: Not classified as a human carcinogen (IARC, OSHA, NTP).

- Potassium 3-hydroxy-4-methoxybenzenesulfonate : No toxicity data reported, but hydroxyl and methoxy groups may increase metabolic susceptibility compared to methyl-substituted analogues.

Implications for the Main Compound : The absence of a hydroxyl group and presence of a methyl group in this compound may reduce polarity and alter metabolic pathways compared to its hydroxy-substituted analogues. However, developmental toxicity studies analogous to are required for conclusive assessments.

Biological Activity

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate, a sodium salt of a sulfonic acid derivative, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonate group, which enhances its solubility and reactivity in biological systems. It can be synthesized through various methods, including copper-catalyzed reactions that facilitate the formation of sulfinates under mild conditions . The compound is typically presented as a colorless or white solid that is hygroscopic in nature .

Antioxidant Properties

Research indicates that sodium sulfinates exhibit significant antioxidant activity. Sulfinates can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention, as oxidative stress is a known contributor to carcinogenesis.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . For example, a study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are pivotal in triggering apoptotic pathways .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are largely attributed to its ability to interact with cellular signaling pathways. Key mechanisms include:

- Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to the upregulation of phase II detoxifying enzymes. This enhances cellular defense against oxidative damage and supports detoxification processes .

- Caspase Activation : By promoting caspase activation, this compound facilitates apoptosis in cancer cells, providing a potential mechanism for its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values <10 μM. |

| Study 2 | Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control. |

| Study 3 | Showed enhanced antioxidant capacity through DPPH scavenging assays, indicating potential use as a dietary supplement. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate, and how can structural purity be confirmed?

- Methodology :

- Synthesis typically involves sulfonation of a substituted benzene derivative followed by esterification. Key steps include refluxing with sulfuric acid or chlorosulfonic acid under controlled temperatures (80–100°C). Post-reaction neutralization with sodium hydroxide yields the sulfinate salt .

- Purity confirmation: Use nuclear magnetic resonance (NMR) to analyze chemical shifts (e.g., singlet for methyl groups at δ 2.3–2.5 ppm, methoxycarbonyl at δ 3.8–4.0 ppm). High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (e.g., methanol:buffer = 65:35) ensures >98% purity .

Q. What toxicity parameters should be prioritized in early-stage safety assessments?

- Methodology :

- Conduct OECD Test Guideline 414 for prenatal developmental toxicity (oral administration in rabbits, dose range: 3–300 mg/kg bw/d). Monitor NOAEL (No Observed Adverse Effect Level) and teratogenicity endpoints .

- Acute toxicity: Follow OECD 423 for LD50 determination in rodents. Note that Sodium 4-(methoxycarbonyl)phenolate (a structural analog) showed NOAEL ≥250 mg/kg bw/day in rats, suggesting low acute risk .

Q. How can analytical methods distinguish this compound from structurally similar sulfonates?

- Methodology :

- Use hyphenated techniques like LC-MS/MS with selective ion monitoring (SIM). Key fragment ions: m/z 215 (sulfinate group), m/z 167 (methoxycarbonyl fragment). Compare retention times against analogs (e.g., sodium 4-hydroxybenzenesulfonate) using a sodium 1-octanesulfonate buffer (pH 4.6) to enhance separation .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl vs. methoxy groups) influence sulfinate reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations to compare electron-withdrawing/donating effects of substituents on sulfinate’s nucleophilicity. Experimental validation: React with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄, 80°C). Monitor yields and byproducts via GC-MS. Methyl groups enhance steric hindrance, reducing coupling efficiency compared to methoxy derivatives .

Q. What strategies resolve contradictions in developmental toxicity data between species?

- Methodology :

- Address interspecies variability by comparing metabolic pathways. For example, rabbits (higher sensitivity to esterase activity) may metabolize methoxycarbonyl groups faster than rats. Use in vitro hepatocyte assays to quantify species-specific cytochrome P450 activity .

Q. How can degradation products be identified under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies (ICH Q1A guidelines): Expose the compound to pH 1–13 buffers at 40–60°C for 14 days. Analyze degradation via UPLC-QTOF-MS. Predominant products include sulfonic acid derivatives (m/z 199) and demethylated analogs, confirmed by isotopic pattern matching .

Data Contradiction Analysis

Q. Why might NMR data show discrepancies in aromatic proton assignments?

- Methodology :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, para-substituted methyl groups cause deshielding of adjacent protons (δ 7.2–7.5 ppm). Compare with crystallographic data (e.g., C–S bond lengths from XRD) to validate electronic effects .

Experimental Design Tables

Key Safety and Handling Guidelines

- Storage : Protect from moisture (desiccator, 2–8°C). Avoid prolonged exposure to light to prevent sulfonate degradation .

- Hazard Classification : Xi (Irritant) – R36 (Eye irritation). Use PPE (gloves, goggles) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.